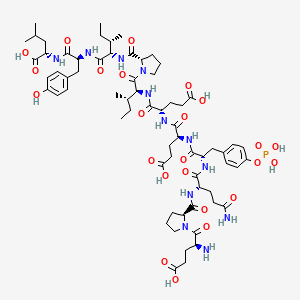

H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

EPQpYEEIPIYL ist ein Phosphopeptid, das als Ligand für die Src-Homologie-2-(SH2)-Domäne wirkt. Diese Verbindung ist bekannt für ihre Fähigkeit, Mitglieder der Src-Familie wie Lck, Hck und Fyn durch Bindungsinteraktionen mit SH2-Domänen zu aktivieren . Die Summenformel von EPQpYEEIPIYL ist C66H97N12O24P und es hat ein Molekulargewicht von 1473,52 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

EPQpYEEIPIYL wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert, ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kopplung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Verlängerung: Anschließend werden nacheinander Aminosäuren hinzugefügt, wobei die Kopplungs- und Entschützungsschritte wiederholt werden.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von EPQpYEEIPIYL folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um Präzision und Effizienz zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollen, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

EPQpYEEIPIYL is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of EPQpYEEIPIYL follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The process involves rigorous quality control measures to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

EPQpYEEIPIYL unterliegt hauptsächlich Bindungsinteraktionen und nicht traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Seine Hauptfunktion besteht darin, an SH2-Domänen von Src-Familienkinasen zu binden, was zu deren Aktivierung führt .

Häufige Reagenzien und Bedingungen

Die Synthese von EPQpYEEIPIYL beinhaltet Standardreagenzien, die in der Peptidsynthese verwendet werden, wie z. B.:

Aminosäurederivate: Geschützte Aminosäuren mit spezifischen Seitenketten-Schutzgruppen.

Kopplungsreagenzien: Mittel wie HBTU oder DIC zur Erleichterung der Peptidbindungsbildung.

Spaltungsreagenzien: TFA (Trifluoressigsäure) zum Abspalten des Peptids vom Harz.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von EPQpYEEIPIYL gebildet wird, ist das Peptid selbst, das anschließend gereinigt wird, um hohe Reinheitsgrade zu erreichen, die für Forschungsanwendungen geeignet sind .

Wissenschaftliche Forschungsanwendungen

EPQpYEEIPIYL hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: Wird als Modellverbindung verwendet, um die Peptidsynthese und Bindungsinteraktionen zu untersuchen.

Biologie: Untersucht die Rolle von Src-Familienkinasen in zellulären Signalwegen.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei Krankheiten, bei denen Src-Familienkinasen beteiligt sind, wie z. B. Krebs

Wirkmechanismus

EPQpYEEIPIYL übt seine Wirkungen aus, indem es an die SH2-Domänen von Src-Familienkinasen bindet. Diese Bindungsinteraktion führt zur Aktivierung dieser Kinasen, die eine entscheidende Rolle in verschiedenen Zellprozessen spielen, darunter Proliferation, Differenzierung und Überleben . Zu den molekularen Zielmolekülen von EPQpYEEIPIYL gehören Lck, Hck und Fyn, die Mitglieder der Src-Familie sind .

Wissenschaftliche Forschungsanwendungen

EPQpYEEIPIYL has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a model compound to study peptide synthesis and binding interactions.

Biology: Investigates the role of Src family kinases in cellular signaling pathways.

Medicine: Explores potential therapeutic applications in diseases where Src family kinases are implicated, such as cancer

Wirkmechanismus

EPQpYEEIPIYL exerts its effects by binding to the SH2 domains of Src family kinases. This binding interaction leads to the activation of these kinases, which play crucial roles in various cellular processes, including proliferation, differentiation, and survival . The molecular targets of EPQpYEEIPIYL include Lck, Hck, and Fyn, which are members of the Src family .

Vergleich Mit ähnlichen Verbindungen

EPQpYEEIPIYL ist einzigartig in seiner hohen Affinität für SH2-Domänen und seiner Fähigkeit, mehrere Src-Familienkinasen zu aktivieren. Ähnliche Verbindungen umfassen andere Phosphopeptide, die auf SH2-Domänen abzielen, wie z. B.:

pYEEI: Ein Phosphopeptid mit einer ähnlichen Sequenz, aber unterschiedlichen Bindungsaffinitäten.

pYVNV: Ein weiteres Phosphopeptid, das auf SH2-Domänen abzielt, jedoch mit unterschiedlicher Spezifität

EPQpYEEIPIYL zeichnet sich durch seine hohe Bindungsaffinität und Spezifität für mehrere Src-Familienkinasen aus, was es zu einem wertvollen Werkzeug in der Forschung macht.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H97N12O24P/c1-7-35(5)54(63(94)73-46(32-37-13-17-39(79)18-14-37)60(91)74-47(66(97)98)31-34(3)4)75-62(93)49-12-10-30-78(49)65(96)55(36(6)8-2)76-58(89)44(24-28-53(85)86)69-56(87)43(23-27-52(83)84)70-59(90)45(33-38-15-19-40(20-16-38)102-103(99,100)101)72-57(88)42(22-25-50(68)80)71-61(92)48-11-9-29-77(48)64(95)41(67)21-26-51(81)82/h13-20,34-36,41-49,54-55,79H,7-12,21-33,67H2,1-6H3,(H2,68,80)(H,69,87)(H,70,90)(H,71,92)(H,72,88)(H,73,94)(H,74,91)(H,75,93)(H,76,89)(H,81,82)(H,83,84)(H,85,86)(H,97,98)(H2,99,100,101)/t35-,36-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNQPUNIZRZGQD-VBIHGRSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H97N12O24P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B8220808.png)

![[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8220822.png)

![[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-6-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220838.png)

![[(2R,3S,4S,5S)-3,4-dibenzoyloxy-5-fluorooxolan-2-yl]methyl benzoate](/img/structure/B8220844.png)

methyl acetate](/img/structure/B8220847.png)

![Verrucarin a,7'-deoxo-7'-[(1R)-1-hydroxyethyl]-,(7'r)-](/img/structure/B8220858.png)

![4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8220909.png)